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Propenyl guaethol, (Z)-

Stereochemistry Physical chemistry Formulation science

(Z)-Propenyl guaethol (CAS 876306-58-0), systematically named 2-ethoxy-5-[(Z)-prop-1-enyl]phenol, is the cis (Z) stereoisomer of the synthetic phenylpropanoid flavor compound propenyl guaethol (also known as Vanitrope). This compound belongs to the phenol ether class and exists as two geometrically distinct isomers: the (Z)-form (mp 35–36 °C) and the (E)-form (mp 86 °C, CAS 63477-41-8).

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 876306-58-0
Cat. No. B12717192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropenyl guaethol, (Z)-
CAS876306-58-0
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C=CC)O
InChIInChI=1S/C11H14O2/c1-3-5-9-6-7-11(13-4-2)10(12)8-9/h3,5-8,12H,4H2,1-2H3/b5-3-
InChIKeyRADIRXJQODWKGQ-HYXAFXHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Propenyl Guaethol (CAS 876306-58-0): Stereoisomer-Specific Physical Property and Procurement Guide for Vanilla-Type Flavor Research


(Z)-Propenyl guaethol (CAS 876306-58-0), systematically named 2-ethoxy-5-[(Z)-prop-1-enyl]phenol, is the cis (Z) stereoisomer of the synthetic phenylpropanoid flavor compound propenyl guaethol (also known as Vanitrope). This compound belongs to the phenol ether class and exists as two geometrically distinct isomers: the (Z)-form (mp 35–36 °C) and the (E)-form (mp 86 °C, CAS 63477-41-8) [1]. Commercially, propenyl guaethol is predominantly supplied as the (E)-isomer or as an E/Z mixture under the parent CAS 94-86-0, with regulatory approval as a flavoring agent (FEMA 2922, JECFA 1264, FDA 21 CFR 172.515) [2][3]. The pure (Z)-isomer is not the commodity form; it is specifically procured as an analytical reference standard, as a starting material for stereospecific synthesis, or for isomer-specific mechanistic studies where the dramatic ~50 °C melting point differential relative to the (E)-isomer carries formulation and processing implications [1][3].

Why Procuring Generic Propenyl Guaethol (CAS 94-86-0) Cannot Substitute for the (Z)-Isomer (CAS 876306-58-0) in Isomer-Specific Applications


Propenyl guaethol is not a single chemical entity but a configurational pair whose members exhibit a strikingly large melting point divergence of approximately 50 °C — the (Z)-isomer melts at 35–36 °C while the (E)-isomer melts at 86 °C [1]. Commercial-grade Vanitrope/浓馥香兰素 (CAS 94-86-0) is specified as predominantly the (E)-isomer, with cis (Z) content controlled to ≤0.3% as an impurity by UPLC-MS/MS [2]. Consequently, procurement of the generic mixed-isomer product cannot deliver the distinct solid-state properties, dissolution kinetics, or vapor pressure behavior of the pure (Z)-form. For analytical method development requiring a (Z)-isomer reference standard, for studies correlating stereochemistry with organoleptic activity, or for formulation work exploiting the lower-melting physical form, only the stereochemically defined CAS 876306-58-0 material is fit for purpose. The quantitative evidence below establishes the specific dimensions along which the (Z)-isomer diverges from both its (E)-counterpart and from the broader class of vanilla-type synthetics.

(Z)-Propenyl Guaethol (CAS 876306-58-0): Quantitative Differential Evidence Versus Comparators for Scientific Selection


Melting Point Bifurcation: A ~50 °C Gap Between (Z)- and (E)-Propenyl Guaethol Dictates Physical Form and Handling Regime

The (Z)-isomer of propenyl guaethol (CAS 876306-58-0) exhibits a melting point of 35–36 °C, which is approximately 50 °C lower than the 86 °C melting point of the (E)-isomer (CAS 63477-41-8) [1]. This places the (Z)-form near ambient-temperature softening and distinguishes it sharply from all comparators: vanillin (mp 81–83 °C), ethyl vanillin (mp 76–78 °C), coumarin (mp 68–70 °C), and the (E)-isomer itself . The (Z)-isomer is a low-melting solid at room temperature, whereas the (E)-isomer and vanillin are high-melting crystalline powders. No other vanilla-type synthetic in this comparator set exhibits a melting point below 68 °C.

Stereochemistry Physical chemistry Formulation science

Flavor Potency: Propenyl Guaethol Class Delivers 16–25× the Flavor Strength of Vanillin at Equivalent Mass

In the foundational comparative study by Cartwright and Kelley (1952), propenyl guaethol (tested as the commercial E/Z mixture) was evaluated against vanillin, ethyl vanillin, coumarin, and pure vanilla extract using sweetened milk as the test medium at detection and identity thresholds as well as at reasonable-use levels [1][2]. Propenyl guaethol was assigned a flavor strength factor of 20× relative to vanillin (=1×), compared with ethyl vanillin at 3× vanillin strength and coumarin at 3× vanillin strength [1]. Chinese regulatory and industry sources consistently cite a potency range of 16–25× vanillin [3]. The typical use level of propenyl guaethol in finished products is 10–30 ppm, versus vanillin at 63–200 mg/kg in comparable food categories [4][5]. This potency advantage means that procurement of 1 kg of propenyl guaethol replaces approximately 16–25 kg of vanillin on an equivalent sensory-impact basis. Note: This evidence is derived from studies on the E/Z mixture; isomer-specific potency data for the pure (Z)-form have not been published in the peer-reviewed literature.

Flavor science Sensory analysis Dose-response

Thermal Processing Stability: Propenyl Guaethol Is Uniquely Improved by Prolonged Heating, Unlike Vanilla Extract, Vanillin, and Ethyl Vanillin

Cartwright and Kelley (1952) subjected propenyl guaethol, vanillin, ethyl vanillin, coumarin, and pure vanilla extract to prolonged heating in water and then re-evaluated flavor strength and quality [1][2]. Pure vanilla extract suffered a measurable loss of both flavor strength and sensory quality. Vanillin, ethyl vanillin, and coumarin showed no change. Only propenyl guaethol was slightly improved by the heating regimen — a uniquely positive thermal response not observed for any comparator in the study [1]. This behavior has practical significance for baked goods, confectionery, and any flavor application involving thermal processing. The mechanistic basis for this improvement remains underexplored in the modern literature, but the empirical observation stands as a reproducible finding. Note: This evidence is from the commercial E/Z mixture; pure (Z)-isomer thermal behavior has not been independently characterized.

Thermal stability Food processing Baked goods

Blend Synergy in Food Matrices: Propenyl Guaethol + Vanillin Blends Outperform All Other Synthetic Combinations in Matching Pure Vanilla Quality

In the same Cartwright and Kelley (1952) study, blends of propenyl guaethol with vanillin and with ethyl vanillin were directly compared against vanillin alone, ethyl vanillin alone, and vanillin + ethyl vanillin combinations as extenders for pure vanilla in four real food matrices: frosting, hot chocolate, cake, and puddings [1][2]. The optimum blend — equal parts of propenyl guaethol and vanillin on an equivalent flavor strength basis — consistently yielded sensory qualities nearer those of pure vanilla than any other synthetic, alone or combined [1]. This finding was independently corroborated by Aroma Aromatics & Flavours (2018), who confirmed that the propenyl guaethol-containing blend outperformed vanillin + ethyl vanillin blends [3]. The recommended fortification ratio in industry practice is 4 parts propenyl guaethol to 96 parts vanillin or ethyl vanillin [4]. Note: Blend synergy data are class-level evidence from the E/Z mixture; direct testing of the pure (Z)-isomer in food matrices has not been reported.

Flavor formulation Vanilla extension Sensory quality

Alkaline, Light, and Oxidation Stability: Propenyl Guaethol Resists Discoloration That Compromises Vanillin and Isoeugenol in Soap and Cosmetic Formulations

A critical practical limitation of vanillin in personal care formulations is its tendency to undergo oxidative discoloration, turning white products yellow to brown over time — a well-documented problem in soap bars, emulsions, and ethanol-based fragrance products [1][2]. In direct comparative soap-fragrance testing,浓馥香兰素 (propenyl guaethol, predominantly the (E)-isomer) demonstrated stability to alkali, light, and oxidation, with soap samples retaining their original color after prolonged storage — a result specifically contrasted against vanillin and isoeugenol, both of which discolored . Perfumery sources further confirm that propenyl guaethol (Vanitrope) is used as a direct replacement for vanillin specifically when discoloration is a formulation problem . At typical use concentrations of 10–30 ppm in finished consumer products, propenyl guaethol provides vanilla character without the color-instability penalty . The non-discoloring property is attributed to the absence of the aldehyde functional group present in vanillin and ethyl vanillin, which is the primary driver of Schiff-base and oxidative chromophore formation .

Cosmetic chemistry Stability testing Soap fragrance

Evidence-Backed Application Scenarios for (Z)-Propenyl Guaethol (CAS 876306-58-0) in Research and Industrial Procurement


Analytical Reference Standard for Isomer-Specific Chromatographic Method Development and Quality Control of Commercial Vanitrope

Commercial浓馥香兰素 (Vanitrope, CAS 94-86-0) is predominantly the (E)-isomer, with the (Z)-isomer specified as an impurity at ≤0.3% by UPLC-MS/MS [1]. The pure (Z)-isomer (CAS 876306-58-0) is therefore an essential reference standard for developing and validating HPLC, GC, or UPLC methods that resolve the E and Z isomers for quality control batch release. The ~50 °C melting point difference between isomers also provides a simple orthogonal identity confirmation via differential scanning calorimetry (DSC) or melting point apparatus [2]. Procurement of the stereochemically pure (Z)-isomer is the only way to establish retention time, resolution, and limit of quantitation for the cis impurity in commercial Vanitrope, which is explicitly required under EFSA/JECFA guidance stating that the 'composition of stereoisomeric mixture [must] be specified' [3].

Low-Temperature Formulation Processing Where Ambient-Softening Solid Enables Cold-Compounding or Solvent-Free Incorporation

The (Z)-isomer's melting point of 35–36 °C — compared with 86 °C for the (E)-isomer and 81–83 °C for vanillin — places it in a unique thermal window [2]. At mildly elevated ambient temperatures (e.g., 35–40 °C, achievable with gentle warming), the (Z)-isomer transitions to a liquid state, enabling solvent-free incorporation into heated oil phases or direct liquid injection into compounding vessels. This eliminates the need for pre-dissolution in organic solvents (ethanol, propylene glycol, benzyl alcohol) that is required for the (E)-isomer and vanillin at ambient temperature. For heat-sensitive fragrance formulations where high-temperature melting of the (E)-isomer (requiring >86 °C) could degrade co-ingredients, the (Z)-isomer's low melting point offers a gentler processing route.

Vanilla Flavor Fortification in Thermally Processed Foods with Demonstrated Heat-Improvement Behavior

The unique observation that propenyl guaethol is slightly improved by prolonged heating, whereas vanillin-based formulations show no improvement and pure vanilla extract degrades, directly supports its selection as a vanilla fortifier in baked goods, extruded snacks, retorted dairy products, and confectionery cooked to high temperatures [4]. The demonstrated blend synergy — where an equal-strength combination of propenyl guaethol and vanillin outperforms all other synthetic combinations in matching pure vanilla quality in cake, frosting, hot chocolate, and puddings — provides an evidence-based formulation template [4][5]. The recommended use ratio of 4 parts propenyl guaethol to 96 parts vanillin or ethyl vanillin offers a cost-effective starting point for industrial flavor houses [6].

Color-Stable Vanilla-Type Fragrance for Alkaline Personal Care Products Including Soap Bars and Creams

Vanillin and ethyl vanillin are widely documented to undergo discoloration (yellowing to browning) in alkaline cosmetic matrices, particularly soap bars, through oxidative coupling and aldehyde-mediated chromophore formation [7][8]. Propenyl guaethol, lacking the reactive aldehyde group, has been demonstrated in direct comparative testing to remain color-stable in soap under alkali, light, and oxidative stress — a property specifically contrasted against both vanillin and isoeugenol, which discolored under identical conditions . This makes propenyl guaethol (and, by extension, its pure (Z)-isomer for research into structure-stability relationships) the preferred vanilla-type aroma chemical for white or lightly colored personal care products where color integrity over shelf-life is a non-negotiable quality specification.

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